molecular formula C₂₈H₂₆O₈ B1141113 Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside CAS No. 19488-41-6

Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside

Cat. No.: B1141113
CAS No.: 19488-41-6
M. Wt: 490.5
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside is a complex organic compound primarily used in the field of carbohydrate chemistry. It is a derivative of glucopyranoside, where the hydroxyl groups at positions 2, 3, and 6 are substituted with benzoyl groups, and the hydroxyl group at position 4 is removed. This compound is often utilized in synthetic organic chemistry due to its unique structural properties and reactivity .

Mechanism of Action

Target of Action

Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside is primarily used to study the substrate specificity of certain transferase enzymes involved in glycoprotein biosynthesis . These enzymes play a crucial role in the post-translational modification of proteins, which is essential for their function.

Mode of Action

The compound interacts with its target enzymes by serving as a substrate mimic. This allows researchers to investigate the binding preferences of these enzymes, which can provide insights into their function and potential roles in disease .

Biochemical Pathways

Given its use in studying glycoprotein biosynthesis, it is likely that it impacts the pathways involved in protein modification and trafficking .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It is known that the compound is a solid at room temperature and has a melting point of 150-153°c . It is soluble in chloroform, ethyl acetate, and methanol , which suggests that it could be well-absorbed in the body.

Result of Action

The primary result of the action of this compound is the generation of data on the substrate specificity of certain transferase enzymes . This information can be used to better understand the function of these enzymes and their role in disease.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the compound’s action may be affected by the polarity of its environment . Additionally, its stability may be influenced by temperature, as it has a specific melting point .

Biochemical Analysis

Biochemical Properties

Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside plays a role in biochemical reactions, particularly as a substrate for certain transferase enzymes involved in glycoprotein biosynthesis . The nature of these interactions involves the transfer of functional groups from the compound to specific proteins, altering their structure and function .

Cellular Effects

It is known that the compound can influence cell function by interacting with various biomolecules within the cell . These interactions can potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific enzymes, particularly transferases involved in glycoprotein biosynthesis . The compound may bind to these enzymes, influencing their activity and leading to changes in the structure and function of target proteins .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal conditions .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Given its role as a substrate for transferase enzymes, it is likely involved in the metabolism of glycoproteins .

Transport and Distribution

Given its biochemical properties, it is likely that it can freely diffuse across cell membranes .

Subcellular Localization

The subcellular localization of this compound is not well-characterized. Given its interactions with enzymes involved in glycoprotein biosynthesis, it is likely localized to the cytoplasm where these biochemical reactions occur .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside typically involves the protection of hydroxyl groups followed by selective deprotection and substitution reactions. One common method includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside is unique due to its specific substitution pattern and the absence of a hydroxyl group at position 4. This structural uniqueness imparts distinct reactivity and interaction properties, making it valuable in specialized synthetic and research applications.

Properties

IUPAC Name

[(4S,5S,6S)-4,5-dibenzoyloxy-6-methoxyoxan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26O8/c1-32-28-24(36-27(31)21-15-9-4-10-16-21)23(35-26(30)20-13-7-3-8-14-20)17-22(34-28)18-33-25(29)19-11-5-2-6-12-19/h2-16,22-24,28H,17-18H2,1H3/t22?,23-,24-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPVDZTZGGKAHL-CJDMLRBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(CC(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H]([C@H](CC(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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